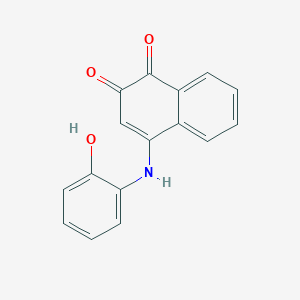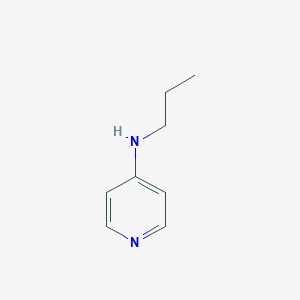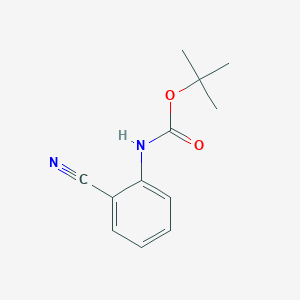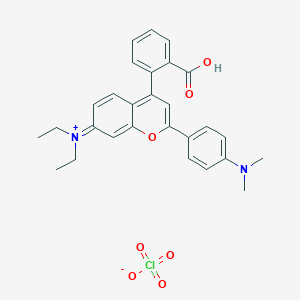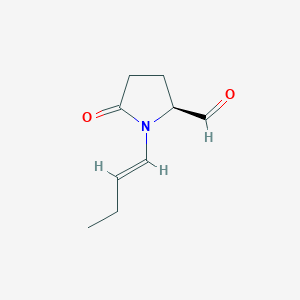![molecular formula C8H7N3O B061699 4-Methoxypyrido[3,4-d]pyridazine CAS No. 162022-91-5](/img/structure/B61699.png)
4-Methoxypyrido[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyrido[3,4-d]pyridazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for the development of novel therapeutics. In
Applications De Recherche Scientifique
4-Methoxypyrido[3,4-d]pyridazine has been extensively studied for its potential applications in drug development. The compound exhibits a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, it has been demonstrated to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Mécanisme D'action
The mechanism of action of 4-Methoxypyrido[3,4-d]pyridazine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
4-Methoxypyrido[3,4-d]pyridazine exhibits several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of topoisomerase II activity. Additionally, it has been shown to reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Furthermore, it has been demonstrated to inhibit the formation of new blood vessels, which can prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methoxypyrido[3,4-d]pyridazine in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used to study various biological processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its pharmacological effects.
Orientations Futures
There are several future directions for research on 4-Methoxypyrido[3,4-d]pyridazine. One direction is to investigate its potential as a therapeutic agent for cancer. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Another direction is to explore its potential as an anti-inflammatory agent. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Additionally, future research could focus on elucidating the compound's mechanism of action and identifying specific targets for drug development.
Méthodes De Synthèse
The synthesis of 4-Methoxypyrido[3,4-d]pyridazine involves the reaction of 2,3-dichloropyridazine with methoxypyridine in the presence of a base. The reaction takes place under reflux conditions and yields the desired compound in moderate to good yields. The purity of the compound can be increased by recrystallization.
Propriétés
Numéro CAS |
162022-91-5 |
|---|---|
Nom du produit |
4-Methoxypyrido[3,4-d]pyridazine |
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
4-methoxypyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-5-9-3-2-6(7)4-10-11-8/h2-5H,1H3 |
Clé InChI |
LSSIWYQSBHISRM-UHFFFAOYSA-N |
SMILES |
COC1=C2C=NC=CC2=CN=N1 |
SMILES canonique |
COC1=C2C=NC=CC2=CN=N1 |
Autres numéros CAS |
162022-91-5 |
Synonymes |
4-METHOXYPYRIDO[3,4-D]PYRIDAZINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



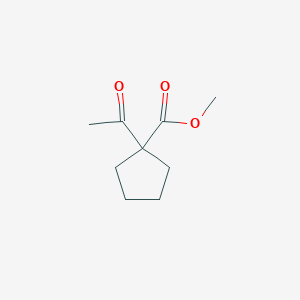

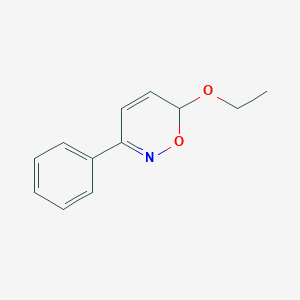
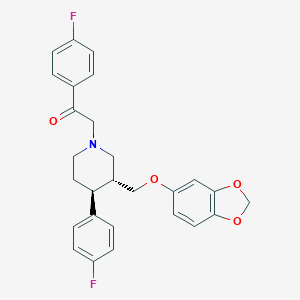
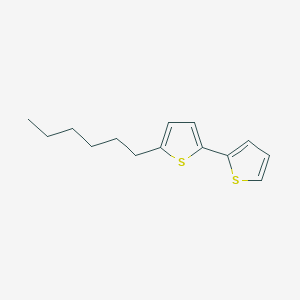
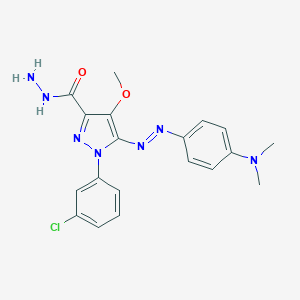


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
